molecular formula C8H13NO B12988144 3-Cyclobutylpyrrolidin-2-one

3-Cyclobutylpyrrolidin-2-one

Cat. No.: B12988144
M. Wt: 139.19 g/mol
InChI Key: OFNNWEWWVJPCOK-UHFFFAOYSA-N
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Description

3-Cyclobutylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a cyclobutyl substituent at the third position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to control selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutylpyrrolidin-2-one stands out due to its unique cyclobutyl substituent, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-cyclobutylpyrrolidin-2-one

InChI

InChI=1S/C8H13NO/c10-8-7(4-5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)

InChI Key

OFNNWEWWVJPCOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CCNC2=O

Origin of Product

United States

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